molecular formula C12H8ClF3N2O2 B575304 Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate CAS No. 194423-80-8

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate

Cat. No. B575304
M. Wt: 304.653
InChI Key: PKAZXROSEIOTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate, commonly known as 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester, is an organic compound belonging to the quinoxaline family. It is a colorless solid that is soluble in organic solvents. 3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester has a wide range of applications in organic synthesis and is used as a building block for the preparation of a variety of compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate involves the introduction of a chloro and trifluoromethyl group onto a quinoxaline ring, followed by esterification of the carboxylic acid group with ethyl alcohol.

Starting Materials
2-nitroaniline, 1,2-dichlorobenzene, trifluoroacetic acid, ethyl alcohol, potassium carbonate, thionyl chloride, acetic anhydride

Reaction
1. Nitration of 2-nitroaniline with nitric acid and sulfuric acid to form 2-nitro-1,4-phenylenediamine, 2. Reduction of 2-nitro-1,4-phenylenediamine with iron and hydrochloric acid to form 1,4-phenylenediamine, 3. Reaction of 1,4-phenylenediamine with 1,2-dichlorobenzene and potassium carbonate in dimethylformamide to form 3-chloroquinoxaline, 4. Reaction of 3-chloroquinoxaline with trifluoroacetic acid and thionyl chloride to introduce a trifluoromethyl group, forming 3-chloro-6-(trifluoromethyl)quinoxaline, 5. Esterification of the carboxylic acid group on 3-chloro-6-(trifluoromethyl)quinoxaline with ethyl alcohol and acetic anhydride in the presence of a catalyst such as sulfuric acid to form Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate

Scientific Research Applications

3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester has been used in a number of scientific research applications. It has been used as a substrate for the synthesis of various derivatives, such as amides, esters, and thioesters, which have been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of heterocyclic compounds, such as quinoxalines, triazoles, and thiazolopyridines, which have been used in the synthesis of pesticides, herbicides, and other agricultural chemicals.

Mechanism Of Action

The mechanism of action of 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester is not well understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, lipids, and other cellular components. It is also believed to act as an inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and other macromolecules.

Biochemical And Physiological Effects

3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to inhibit the growth of certain types of bacteria, fungi, and viruses. It has also been found to inhibit the growth of certain types of tumors in animal models. In addition, it has been found to possess anti-inflammatory, anti-oxidative, and anti-allergic properties.

Advantages And Limitations For Lab Experiments

3-Chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and readily soluble in organic solvents. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, it is not suitable for use in in vivo experiments due to its potential toxicity.

Future Directions

The use of 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylic acid ethyl ester in scientific research is still in its early stages. In the future, it is expected that more research will be conducted to further explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research is needed to investigate its potential as an inhibitor of enzymes involved in the synthesis of fatty acids, lipids, and other cellular components. Finally, further research is needed to explore its potential as an anti-inflammatory, anti-oxidative, and anti-allergic agent.

properties

IUPAC Name

ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-2-20-11(19)9-10(13)18-8-5-6(12(14,15)16)3-4-7(8)17-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAZXROSEIOTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)C(F)(F)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188363
Record name Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate

CAS RN

194423-80-8
Record name Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194423-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-6-(trifluoromethyl)-2-quinoxalinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
B Oyallon, M Brachet-Botineau, C Logé, T Robert… - Molecules, 2021 - mdpi.com
Proviral integration site for Moloney murine leukemia virus (Pim)-1/2 kinase overexpression has been identified in a variety of hematologic (eg, multiple myeloma or acute myeloid …
Number of citations: 10 www.mdpi.com

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